cis-3-Chloroacrylic acid
Description
Significance in Contemporary Chemical Sciences
cis-3-Chloroacrylic acid (cis-CAA) is an olefinic compound with the chemical formula C₃H₃ClO₂. smolecule.com Structurally, it is a derivative of acrylic acid with a chlorine atom at the C-3 position. smolecule.comhmdb.ca This substitution pattern, combined with the carboxylic acid functionality, makes it a versatile building block in organic synthesis. smolecule.comsolubilityofthings.com The presence of both a reactive double bond and a halogen atom allows for a variety of chemical transformations, enabling the synthesis of more complex molecules. solubilityofthings.com
The compound's utility in chemical synthesis is demonstrated by its use as a precursor for various derivatives and polymers. smolecule.com For instance, it can be used in the production of poly(chloroacrylic acid) and related polymers, which find applications in coatings and adhesives. solubilityofthings.com The stereospecific synthesis of its esters, such as (Z)-3-chloroacrylate esters, highlights its role in creating structurally defined molecules, which are valuable intermediates in organic synthesis. cmu.edu
Interdisciplinary Research Contexts and Paradigms
The relevance of this compound extends beyond synthetic chemistry into biological and environmental sciences. It is recognized as a metabolite in various organisms, from bacteria to humans, as documented in the Human Metabolome Database (HMDB). smolecule.comhmdb.ca Its presence in biological systems suggests its involvement in natural metabolic pathways, although its precise functions are still under investigation. smolecule.com
A significant area of research is its role in the biodegradation of chlorinated hydrocarbons. This compound is an intermediate in the microbial degradation of the nematocide 1,3-dichloropropene (B49464). nih.govresearchgate.net Soil bacteria, such as Pseudomonas and coryneform species, can utilize this compound as a carbon and energy source. microbiologyresearch.orgethz.chnih.gov This metabolic capability is of great interest for bioremediation efforts aimed at cleaning up environments contaminated with chlorinated pollutants. smolecule.com
The enzymatic processes involved in its degradation are a key focus of biochemical research. smolecule.com Specifically, the enzyme this compound dehalogenase (cis-CaaD) catalyzes the hydrolytic dehalogenation of cis-CAA to malonate semialdehyde. smolecule.comnih.govacs.org The study of cis-CaaD, a member of the tautomerase superfamily, provides insights into enzyme evolution, catalytic mechanisms, and substrate specificity. nih.govacs.orgacs.org Understanding these enzymatic reactions at a molecular level is crucial for both fundamental science and potential biotechnological applications. smolecule.com
Chemical and Physical Properties
This compound is a white to cream-colored crystalline solid. ichemical.comthermofisher.com Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₃ClO₂ |
| Molecular Weight | 106.51 g/mol |
| Melting Point | 61-62 °C |
| Boiling Point | 192.3 °C at 760 mmHg |
| Density | 1.371 g/cm³ |
| Flash Point | 70.1 °C |
| Vapor Pressure | 0.216 mmHg at 25°C |
| IUPAC Name | (2Z)-3-chloroprop-2-enoic acid |
Data sourced from multiple references. hmdb.caichemical.comchemicalbook.comnih.govmendelchemicals.com
Research Findings
Synthesis and Reactivity
Several methods for the synthesis of this compound have been reported. These include the direct chlorination of acrylic acid and the dehydrochlorination of 3-chloropropanoic acid. smolecule.com Additionally, microbial synthesis has been observed, where certain bacteria produce the compound through their metabolic pathways. smolecule.com The stereospecific synthesis of (Z)-3-chloroacrylate esters can be achieved via palladium-catalyzed carbonylation of terminal acetylenes, highlighting a modern approach to creating these valuable intermediates. cmu.edu
The reactivity of this compound is characterized by its functional groups. The double bond and chlorine atom make it susceptible to various addition and substitution reactions. solubilityofthings.com A key reaction is its hydrolytic dehalogenation, which is central to its biological degradation. smolecule.com
Biological Degradation and Enzymology
The biodegradation of this compound is a well-studied process, particularly in bacteria. Strains of Pseudomonas and coryneform bacteria have been isolated that can use cis-CAA as their sole source of carbon and energy. microbiologyresearch.orgethz.chnih.gov These organisms possess specific enzymes to break down the compound.
The key enzyme in this pathway is this compound dehalogenase (cis-CaaD). nih.govacs.org This enzyme catalyzes the conversion of cis-CAA to malonate semialdehyde. smolecule.comacs.orgacs.org Malonate semialdehyde is then further metabolized, often by decarboxylation to acetaldehyde (B116499) and carbon dioxide. microbiologyresearch.orgacs.org
Detailed mechanistic studies of cis-CaaD have revealed it to be a member of the tautomerase superfamily, characterized by a β-α-β fold and a catalytic N-terminal proline residue. nih.govacs.org The proposed mechanism involves the activation of a water molecule by active site residues, such as Glu-114, for nucleophilic attack on the C3 position of the substrate. nih.govnih.govacs.org The study of cis-CaaD and its interaction with various substrates and inhibitors continues to provide valuable information on enzyme structure-function relationships. researchgate.netacs.orgacs.org Interestingly, some bacteria produce separate, specific dehalogenases for the cis and trans isomers of 3-chloroacrylic acid. ethz.chnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-chloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030858 | |
| Record name | (Z)-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-93-4, 2345-61-1 | |
| Record name | (2Z)-3-Chloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | cis-3-Chloropropenoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, trans- | |
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| Record name | cis-3-Chloroacrylic acid | |
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| Record name | (Z)-3-Chloroacrylic acid | |
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| Record name | cis-3-chloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Enzymatic Biotransformations and Degradation Pathways
cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD)
This compound dehalogenase, or cis-CaaD, is a bacterial enzyme that plays a critical role in the degradation of the pesticide 1,3-dichloropropene (B49464). nih.gov This enzyme is a member of the tautomerase superfamily, a large group of proteins with diverse functions. nih.govmdpi.com
Catalytic Role in Halogenated Compound Metabolism
The primary function of cis-CaaD is to catalyze the hydrolytic dehalogenation of this compound. nih.gov This reaction involves the removal of a chlorine atom from the substrate and its replacement with a hydroxyl group from a water molecule, yielding malonate semialdehyde and hydrochloric acid. nih.govsmolecule.com This initial step is crucial for detoxifying the chlorinated compound and making it accessible for further microbial metabolism. smolecule.com The enzyme is found in soil bacteria, such as Pseudomonas pavonaceae, which can use 1,3-dichloropropene as a source of carbon and energy. nih.govchegg.com
The proposed mechanism for the cis-CaaD reaction involves the activation of a water molecule by active site residues, which then attacks the third carbon of the substrate. nih.gov Key amino acid residues, including Pro-1, Arg-70, Arg-73, and Glu-114, are known to be involved in catalysis. nih.govrcsb.org His-28 and Tyr-103' have also been identified as important for the enzyme's activity. nih.govrcsb.org
Substrate Specificity and Isomeric Discrimination
A defining characteristic of cis-CaaD is its high degree of specificity for the cis-isomer of 3-chloroacrylic acid. semanticscholar.org While it can process the trans-isomer at a very low level, its catalytic efficiency is significantly higher for the cis form. acs.org This isomeric discrimination is crucial as both isomers are produced during the degradation of 1,3-dichloropropene. ethz.ch
The structural basis for this specificity lies in the enzyme's active site architecture. nih.govsemanticscholar.org The presence of specific residues, such as His-28 and Tyr-103', which are absent in the trans-specific dehalogenase (CaaD), is thought to be a key determinant of the enzyme's preference for the cis-substrate. rcsb.orgsemanticscholar.org These residues help to correctly position the cis-isomer for the nucleophilic attack by water. nih.govrcsb.org
| Property | This compound Dehalogenase (cis-CaaD) | trans-3-Chloroacrylic Acid Dehalogenase (CaaD) |
| Preferred Substrate | This compound | trans-3-Chloroacrylic acid |
| Key Active Site Residues | Pro-1, His-28, Arg-70, Arg-73, Tyr-103', Glu-114 nih.govrcsb.org | Pro-1, Arg-8, Arg-11, Glu-52 researchgate.net |
| Inactivation by (R)-oxirane-2-carboxylate | Yes semanticscholar.org | No nih.gov |
Product Formation and Downstream Metabolic Fates
The enzymatic action of cis-CaaD on its substrate sets in motion a metabolic pathway that ultimately converts the chlorinated starting material into central metabolites.
The direct product of the cis-CaaD-catalyzed reaction is malonate semialdehyde. nih.govsmolecule.com This compound is an aldehyde and a carboxylic acid, making it a reactive intermediate in cellular metabolism. scite.ai
Malonate semialdehyde is further metabolized by the enzyme malonate semialdehyde decarboxylase (MSAD). mdpi.comresearchgate.net This enzyme catalyzes the decarboxylation of malonate semialdehyde, removing the carboxyl group as carbon dioxide and producing acetaldehyde (B116499). nih.govacs.org Acetaldehyde can then be readily assimilated into the central metabolic pathways of the cell, such as the Krebs cycle, to generate energy and biomass. nih.gov
Comparative Enzymology of Isomer-Specific Dehalogenases
The degradation of the isomeric mixture of 3-chloroacrylic acid highlights an interesting aspect of enzyme evolution and specificity. Organisms like Burkholderia cepacia and Pseudomonas cichorii possess two distinct dehalogenases, one specific for the cis-isomer (cis-CaaD) and another for the trans-isomer (CaaD). ethz.ch This indicates that instead of a single enzyme with broad specificity, separate, highly specialized enzymes evolved to handle each isomer. ethz.ch
While both cis-CaaD and CaaD catalyze the same type of hydrolytic dehalogenation reaction, they belong to different families within the tautomerase superfamily and have distinct active site residues. nih.govsemanticscholar.org This suggests that they likely evolved independently from a common ancestor through gene duplication and subsequent divergent evolution. nih.govrcsb.org The differences in their active sites, particularly the presence of His-28 and Tyr-103' in cis-CaaD, are responsible for their respective substrate specificities. rcsb.orgsemanticscholar.org
Interestingly, a homolog of cis-CaaD from Corynebacterium glutamicum, Cg10062, exhibits poor dehalogenase activity and lacks strict isomer specificity, processing both cis- and trans-3-chloroacrylic acid, albeit with a preference for the cis isomer. acs.orgacs.org This suggests that while the core catalytic machinery may be present, other factors beyond the immediate active site residues are crucial for the high efficiency and strict specificity observed in enzymes like cis-CaaD. acs.org
| Enzyme | Family in Tautomerase Superfamily | Key Distinguishing Features |
| cis-CaaD | cis-CaaD family semanticscholar.org | Specific for this compound; contains His-28 and Tyr-103' in the active site. rcsb.orgsemanticscholar.org |
| CaaD | 4-Oxalocrotonate tautomerase family semanticscholar.org | Specific for trans-3-chloroacrylic acid; lacks His-28 and Tyr-103' equivalents. rcsb.orgsemanticscholar.org |
| Cg10062 | cis-CaaD family acs.org | Homolog of cis-CaaD with low dehalogenase activity and relaxed isomer specificity. acs.orgacs.org |
Relationship to the Tautomerase Superfamily (TSF)
cis-CaaD is a member of the tautomerase superfamily (TSF), a large and diverse group of structurally related proteins found across all domains of life. nih.govmdpi.com This superfamily is characterized by a range of catalytic activities, and its members are involved in various biological processes. mdpi.com
Shared Structural Motifs: β–α–β Fold and Catalytic N-terminal Proline
Members of the Tautomerase Superfamily, including cis-CaaD, share two distinctive structural characteristics: a β–α–β structural motif and a catalytic N-terminal proline (Pro-1) residue. acs.orgnih.gov The β–α–β fold forms the core structural unit of these enzymes. msu.edu The N-terminal proline is a crucial catalytic residue in all characterized TSF enzymes. nih.gov In the case of cis-CaaD, Pro-1 is believed to function as a general acid, with a pKa of approximately 9.3. nih.govmdpi.com This is in contrast to some other TSF enzymes like 4-oxalocrotonate tautomerase (4-OT), where Pro-1 acts as a base with a much lower pKa. nih.gov
Evolutionary Divergence and Mechanistic Parallels within TSF
The TSF is an excellent example of divergent evolution, where a common ancestral protein with a basic β–α–β fold has evolved to perform a wide array of chemical reactions. nih.gov cis-CaaD and CaaD represent two distinct families within this superfamily, suggesting they arose from an independent duplication of a 4-OT-like gene. utexas.eduebi.ac.uk
Despite their divergent evolutionary paths, mechanistic parallels exist among TSF enzymes. For instance, many members, including cis-CaaD, CaaD, and malonate semialdehyde decarboxylase (MSAD), function as hydratases. acs.org The catalytic machinery often involves the N-terminal proline and conserved arginine residues that interact with the substrate's carboxylate group. acs.org In cis-CaaD, these are Arg-70 and Arg-73. nih.gov The ability of different TSF enzymes to catalyze similar secondary reactions, known as catalytic promiscuity, provides evidence for their divergent evolution from a common ancestor and hints at the mechanistic pathways through which new enzymatic functions emerge. nih.govresearcher.life For example, cis-CaaD exhibits a promiscuous phenylpyruvate tautomerase (PPT) activity, which is considered a possible vestige of its progenitor's function. researcher.life
Microbial Pathways for Chlorinated Compound Utilization
Role of this compound in 1,3-Dichloropropene Catabolism
This compound is a key intermediate in the bacterial degradation pathway of the soil fumigant 1,3-dichloropropene (a mixture of cis and trans isomers). nih.govnih.gov This degradation pathway allows certain soil bacteria to use this synthetic nematocide as a source of carbon and energy. nih.govdiva-portal.org
The catabolic pathway begins with the hydrolysis of 1,3-dichloropropene to the corresponding cis- and trans-3-chloroallyl alcohols. scispace.comnih.gov This is followed by two oxidation steps that convert the chloroallyl alcohols into cis- and trans-3-chloroacrylic acids. scispace.comnih.gov The subsequent dehalogenation of this compound by cis-CaaD to form malonate semialdehyde is a critical step in the pathway. nih.govlilab-ecust.cn The malonate semialdehyde is then decarboxylated to acetaldehyde, which can be funneled into central metabolic pathways like the Krebs cycle. nih.gov
Bacterial Strains Exhibiting this compound Degradation
Several bacterial strains have been identified that can degrade this compound. These organisms often possess the necessary enzymatic machinery to utilize this compound and its precursors.
| Bacterial Strain | Key Characteristics |
| Pseudomonas pavonaceae 170 | Can utilize low concentrations of 1,3-dichloropropene as a sole carbon source and grows on 3-chloroacrylic acid. scispace.comusda.gov It produces at least three different dehalogenases, including an inducible this compound dehalogenase. scispace.com |
| Pseudomonas cichorii 170 | Isolated from soil repeatedly treated with 1,3-dichloropropene. It can use low concentrations of 1,3-dichloropropene as a sole carbon and energy source. scispace.com This strain produces both a constitutive trans-specific dehalogenase and an inducible cis-specific dehalogenase for 3-chloroacrylic acid isomers. ethz.chscispace.com |
| Burkholderia cepacia strain CAA2 | A coryneform bacterium capable of utilizing both cis- and trans-3-chloroacrylic acid as a sole carbon and energy source by employing two distinct, isomer-specific enzymes. ethz.ch |
| Coryneform bacterium | Isolated from freshwater sediment, this organism produces two inducible dehalogenases, one specific for cis- and the other for trans-3-chloroacrylic acid. nih.gov |
| Rhodococcus sp. AS2C | This strain cometabolically degrades cis- and trans-1,3-dichloropropene to their corresponding 3-chloroacrylic acids. usda.gov |
| Nocardioides sp. | This genus is known for its ability to degrade a variety of hard-to-degrade pollutants. nih.gov |
Pseudomonas Species Involvement
Various soil bacteria, including several Pseudomonas species, have been identified for their ability to degrade 3-chloroacrylic acid isomers. ethz.chdatapdf.com Strains like Pseudomonas pavonaceae 170 (also referred to as Pseudomonas cichorii 170) and Pseudomonas knackmussii have been subjects of research in this area. ethz.chportlandpress.comresearchgate.netwikipedia.org These bacteria can utilize this compound, often as an intermediate in the degradation of more complex chlorinated compounds like 1,3-dichloropropene. nih.govnih.govresearchgate.net
The degradation pathway in Pseudomonas pavonaceae 170 for 1,3-dichloropropene serves as a well-studied model. nih.govutexas.edu This pathway involves the initial conversion of 1,3-dichloropropene to the corresponding 3-chloroallyl alcohols, which are then oxidized to form cis- and trans-3-chloroacrylic acid. nih.govdatapdf.comutexas.edu Pseudomonas pavonaceae 170 produces a specific enzyme, this compound dehalogenase (cis-CaaD), to handle the cis-isomer. nih.govacs.org
The key enzymatic reaction is the hydrolytic dehalogenation of this compound, which converts it to malonate semialdehyde and hydrochloric acid (HCl). nih.govnih.gov This reaction is catalyzed by cis-CaaD, an enzyme belonging to the tautomerase superfamily. nih.govacs.org This enzyme is highly specific for the cis-isomer of 3-chloroacrylic acid. acs.orgacs.org Subsequent enzymatic action by malonate semialdehyde decarboxylase converts malonate semialdehyde into acetaldehyde, which can then enter central metabolic pathways like the Krebs cycle. nih.govutexas.eduacs.org
Research has shown that cis-CaaD from Pseudomonas pavonaceae 170 is a trimer, with each monomer consisting of 149 amino acids. nih.gov The catalytic mechanism involves key active site residues, including a terminal proline (Pro-1), which is a characteristic feature of enzymes in the tautomerase superfamily. nih.govacs.org Studies have implicated Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114 as critical for its catalytic activity. acs.orglilab-ecust.cn
Table 1: Key Enzymes and Reactions in Pseudomonas Species
| Enzyme | Substrate | Product(s) | Bacterial Strain Example |
|---|---|---|---|
| This compound dehalogenase (cis-CaaD) | This compound | Malonate semialdehyde, HCl | Pseudomonas pavonaceae 170 |
| Malonate semialdehyde decarboxylase (MSAD) | Malonate semialdehyde | Acetaldehyde, CO₂ | Pseudomonas pavonaceae 170 |
Coryneform Bacterium Strain Contributions
Coryneform bacteria also play a significant role in the bioremediation of this compound. A notable example is the coryneform bacterium strain FG41, which can utilize both cis- and trans-3-chloroacrylic acid as its sole source of carbon and energy. nih.govacs.orgnih.gov Similar to Pseudomonas species, this capability is part of a broader pathway for the degradation of 1,3-dichloropropene. nih.govacs.orgpsu.edu
Strain FG41 produces two distinct and inducible dehalogenases, one specific for the cis-isomer and another for the trans-isomer of 3-chloroacrylic acid, highlighting a specialized enzymatic system for the breakdown of these compounds. ethz.chnih.gov The enzyme responsible for the degradation of the cis-isomer is a this compound dehalogenase. acs.orgnih.gov This enzyme catalyzes the conversion of this compound to malonate semialdehyde. acs.org
In Corynebacterium glutamicum, a homologue of cis-CaaD, designated Cg10062, has been identified and studied. acs.orgacs.orgnih.gov While Cg10062 shares sequence similarity (approximately 34% identity) and the six critical active site residues with the cis-CaaD from Pseudomonas pavonaceae 170, it exhibits lower catalytic efficiency and lacks the strict isomer specificity of the pseudomonad enzyme. acs.orgnih.govnih.gov Cg10062 can process both cis- and trans-isomers of 3-chloroacrylate, with a preference for the cis form. acs.org The structural differences, particularly in a six-residue active site loop, are thought to be responsible for the observed variations in catalytic activity and specificity between the enzymes from these two bacterial genera. nih.gov
Table 2: Comparative Features of this compound Dehalogenases
| Feature | Pseudomonas pavonaceae 170 (cis-CaaD) | Corynebacterium glutamicum (Cg10062) |
|---|---|---|
| Sequence Identity | - | ~34% identical to cis-CaaD acs.orgnih.gov |
| Isomer Specificity | Highly specific for cis-isomer acs.orgacs.org | Processes both cis and trans isomers (prefers cis) acs.org |
| Catalytic Efficiency | High | Low acs.orgnih.gov |
| Biological Role | Key enzyme in 1,3-dichloropropene degradation pathway nih.govnih.gov | Unknown biological function nih.govnih.gov |
| Active Site Loop | Closes down on the active site nih.gov | Does not exhibit the same closed conformation nih.gov |
Mechanistic Elucidation of Enzymatic Reactions Involving Cis 3 Chloroacrylic Acid
Detailed Reaction Mechanism of cis-CaaD-Catalyzed Hydrolytic Dehalogenation
The enzymatic conversion of cis-3-chloroacrylic acid to malonate semialdehyde and hydrochloric acid by cis-CaaD proceeds through a sophisticated mechanism involving acid-base catalysis and the formation of a key intermediate. nih.govacs.orgnih.gov
The catalytic cycle of cis-CaaD is believed to employ a general acid-base mechanism. acs.orgnih.gov A crucial aspect of this proposed mechanism is the involvement of active site residues that can donate and accept protons to facilitate the reaction. A key player in this process is a water molecule, which is activated for nucleophilic attack on the substrate. nih.gov Theoretical studies suggest that the enzyme's active site lowers the energy barrier for the reaction, achieving a significant rate enhancement compared to the uncatalyzed reaction. nih.gov
The activation of a water molecule is a pivotal step in the hydrolytic dehalogenation of this compound. In the active site of cis-CaaD, a basic residue is proposed to abstract a proton from a water molecule, thereby increasing its nucleophilicity. nih.gov This activated water molecule then attacks the C3 position of the substrate. nih.gov While initial hypotheses suggested that a glutamate (B1630785) residue might act as the catalytic base, further research points towards a more complex interplay of residues in activating the nucleophilic water molecule. nih.gov
Following the nucleophilic attack by the activated water molecule, a transient tetrahedral intermediate is formed. nih.gov This intermediate is unstable and subsequently collapses to yield the final products. The collapse of the tetrahedral intermediate can proceed through different pathways, ultimately leading to the elimination of the chloride ion and the formation of an enol intermediate, which then tautomerizes to the more stable malonate semialdehyde. nih.gov
Identification and Functional Analysis of Catalytic Residues in cis-CaaD
Specific amino acid residues within the active site of cis-CaaD are essential for both substrate binding and the catalytic process. Mutagenesis and structural studies have been instrumental in identifying these key residues and elucidating their functions.
A defining feature of the tautomerase superfamily, to which cis-CaaD belongs, is the presence of a proline residue at the N-terminus (Pro-1). nih.gov This Pro-1 residue is critical for catalysis. nih.gov Studies on the pH dependence of cis-CaaD activity indicate the involvement of a protonated group with a pKa of approximately 9.3, which is likely Pro-1. acs.orgnih.gov This suggests that Pro-1 may function as a general acid catalyst, donating a proton during the reaction cycle. nih.govacs.org Inactivation studies have shown that Pro-1 is the site of covalent modification by inhibitors, further highlighting its central role in the active site. acs.orgnih.gov Mutagenic analysis has confirmed the essential nature of Pro-1, as its replacement with alanine (B10760859) leads to a drastic reduction in enzymatic activity. nih.gov
Arginine residues are also crucial for the function of cis-CaaD. Specifically, Arg-70 and Arg-73, located in the active site, are believed to play a significant role in binding the carboxylate group of the this compound substrate. nih.govacs.org This interaction not only anchors the substrate in the correct orientation for catalysis but may also contribute to the polarization of the substrate's double bond, making it more susceptible to nucleophilic attack. nih.gov The importance of these arginine residues is underscored by the finding that their mutation prevents the covalent modification of Pro-1 by inhibitors, indicating their necessity for proper substrate positioning. acs.orgnih.gov
Interactive Data Tables
Table 1: Key Amino Acid Residues in cis-CaaD and Their Proposed Functions
| Residue | Proposed Function | Supporting Evidence |
| Pro-1 | General acid catalyst | pH rate profile (pKa ~9.3) acs.orgnih.gov, Site of covalent modification by inhibitors acs.orgnih.gov, Mutagenesis studies (P1A mutant shows reduced activity) nih.gov |
| Arg-70 | Substrate binding (interaction with carboxylate group), Substrate polarization | Required for covalent modification of Pro-1 by inhibitors acs.orgnih.gov, Located in the active site nih.gov |
| Arg-73 | Substrate binding (interaction with carboxylate group), Substrate polarization | Required for covalent modification of Pro-1 by inhibitors acs.orgnih.gov, Located in the active site nih.gov |
Significance of Glutamate (e.g., Glu-114) and Tyrosine (e.g., Tyr-103') in Catalysis
In the active site of cis-CaaD, specific amino acid residues play pivotal roles in orchestrating the catalytic reaction. A prevailing mechanistic hypothesis suggests that Glutamate-114 (Glu-114) and Tyrosine-103 (Tyr-103) are critical for the activation of a water molecule, which acts as the nucleophile in the dehalogenation reaction. nih.govnih.gov
According to this model, Glu-114 functions as a general base, abstracting a proton from a water molecule to increase its nucleophilicity. nih.govnih.gov This activated water molecule then attacks the C3 position of the this compound substrate. nih.gov Theoretical studies and mutational analyses support the role of Glu-114 as the catalytic base. nih.gov While changing Glu-114 to a glutamine (E114Q) only decreased the enzyme's activity by 6-8-fold, suggesting other residues might compensate, its role is considered significant. nih.govacs.org In one proposed mechanism, the N-terminal Pro-1 may act as a shuttle, transferring the proton from the water molecule to Glu-114. nih.gov The collaboration between Glu-114 and Tyr-103 is thought to facilitate this water activation process, positioning the water molecule for effective nucleophilic attack on the substrate. nih.govnih.gov
Role of Histidine (e.g., His-28) in Active Site Function
Histidine-28 (His-28) is another key residue within the active site of cis-CaaD. It is part of a triad (B1167595) of residues, including Arginine-70 (Arg-70) and Arginine-73 (Arg-73), that interacts with the C-1 carboxylate group of the substrate. nih.govnih.gov This interaction is crucial for properly binding and orienting the substrate within the active site. nih.gov
Beyond simple substrate binding, this interaction is believed to polarize the substrate. By drawing electron density away from the molecule's carbon backbone, it creates a partial positive charge at the C3 position. nih.govnih.gov This polarization facilitates the nucleophilic attack by the activated water molecule, a key step in the hydrolysis reaction. nih.gov Therefore, His-28, in concert with the two arginine residues, plays a vital role in both substrate positioning and electronic activation. nih.gov
Mutational Analysis of Active Site Residues and Loops (e.g., Thr-32 to Leu-38)
Mutational analysis has been instrumental in defining the roles of specific residues and structural elements in cis-CaaD catalysis. A flexible six-residue loop, spanning from Threonine-32 (Thr-32) to Phenylalanine-37 (Phe-37), has been identified as being important for catalysis and specificity. nih.gov This loop adopts a more "closed" conformation upon covalent modification of the active site, suggesting its movement is part of the catalytic cycle. nih.govnih.gov
To investigate the loop's function, individual residues were mutated. The T34A mutant, for instance, exhibited characteristics that made it more similar to a less efficient homolog, Cg10062. nih.govnih.gov This mutation led to a 4-fold increase in the Michaelis constant (Km) with cis-3-bromoacrylate as a substrate and a 4-fold decrease in the pre-steady-state burst rate, indicating altered substrate binding and catalytic efficiency. nih.govnih.gov
| Enzyme Variant | Fold Change in Km (cis-3-bromoacrylate) | Burst Rate |
| Wild-Type cis-CaaD | 1 (Reference) | Exhibits burst |
| T34A Mutant | 4-fold increase | 4-fold decrease vs. WT |
| Cg10062 | 687-fold increase | No burst observed |
Data sourced from mutational analysis studies. nih.govnih.gov
Mutations of other key active site residues have also provided insight. As mentioned, the E114Q mutation reduces activity, but does not eliminate it. nih.gov In contrast, mutating the N-terminal Pro-1 to alanine reduces the catalytic rate to undetectable levels, highlighting its essential role. nih.gov Mutations in a homologous enzyme, Cg10062, at the equivalent positions of the proposed water-activating residues (E114Q, E114D, and Y103F) resulted in a range of effects, from reduced activity to a complete switch in the type of reaction catalyzed. acs.orgnih.gov
Enzymatic Reactions with Alternative Substrates
Investigating the activity of cis-CaaD with substrates other than its natural one provides deeper mechanistic insights. These studies have revealed unexpected catalytic strategies employed by the enzyme.
Hydration of Allene (B1206475) Substrates (e.g., 2,3-Butadienoate)
cis-CaaD is capable of processing the allene substrate 2,3-butadienoate, converting it to acetoacetate (B1235776) through a hydration reaction. nih.govnih.govacs.org This reaction was initially explored to probe the stereochemistry of the water addition step in the normal dehalogenation mechanism. nih.gov The ability of the enzyme to hydrate (B1144303) this alternative substrate demonstrates a degree of catalytic promiscuity and provides a valuable tool for mechanistic investigation. nih.gov
Covalent Catalysis and Enamine/Imine Intermediate Formation
The study of 2,3-butadienoate hydration led to a significant discovery regarding the enzyme's mechanism. When the reaction was carried out in the presence of the reducing agent sodium borohydride (B1222165) (NaBH4), the enzyme was unexpectedly inactivated. nih.govnih.govacs.org This inactivation was found to result from the reduction of a covalent bond between the enzyme and the substrate. nih.gov
This observation was surprising because the established mechanism for dehalogenation involved direct hydration without a covalent intermediate. nih.gov Further kinetic experiments confirmed that with 2,3-butadienoate, the reaction proceeds through a mechanism involving the formation of a covalent enamine intermediate. This intermediate is formed by the nucleophilic attack of the amino-terminal Pro-1 on the C3 position of the allene substrate. nih.govnih.govacs.org This enamine can then tautomerize to an imine , which is the species susceptible to reduction by NaBH4, leading to irreversible inactivation. nih.gov Hydrolysis of the enamine or imine intermediate yields the final product, acetoacetate. nih.govnih.gov This was the first report of a member of the tautomerase superfamily operating via a covalent catalysis mechanism. nih.gov
Inactivation Mechanisms by Mechanism-Based Inhibitors (e.g., Oxirane-2-carboxylate, Halopropiolates)
The active site of cis-CaaD can be targeted by mechanism-based inhibitors, which are unreactive compounds that are converted into reactive species by the enzyme's own catalytic action. (R)-Oxirane-2-carboxylate serves as a potent, irreversible inhibitor of cis-CaaD. nih.govrug.nl The enzyme exhibits saturation kinetics with this inhibitor, and the presence of the natural substrate protects against inactivation, indicating that the inhibitor acts at the active site. nih.govrug.nl
Structural Biology and Computational Investigations of Cis 3 Chloroacrylic Acid Interactions
X-ray Crystallographic Studies of cis-CaaD
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of cis-CaaD, offering a static yet detailed snapshot of the enzyme's architecture and its interactions with inhibitors.
Native Enzyme Structures and Active Site Architecture
The crystal structure of native cis-CaaD has been solved to high resolutions, revealing a homotrimeric structure where each monomer is composed of 149 amino acids. nih.govnih.gov This trimeric arrangement is a key feature of the enzyme. nih.gov The fundamental building block of the monomer is the β–α–β structural motif, which is characteristic of the tautomerase superfamily to which cis-CaaD belongs. nih.govgrantome.com The active site is located within the interior of each monomer, featuring a crucial N-terminal proline (Pro-1) that is buried within the structure. semanticscholar.org
High-resolution structures of the native enzyme have identified key residues within the active site that are critical for binding and catalysis. nih.gov These include Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114. nih.govacs.org The active site also contains a phosphate (B84403) or sulfate (B86663) ion bound in the cavity, interacting with Pro-1 and the two arginine residues, Arg-70 and Arg-73, as well as a histidine residue, His-28. semanticscholar.org In the native structure, water molecules have been observed within the active site, which is a significant finding as they are proposed to act as nucleophiles in the dehalogenation reaction. nih.gov The architecture of the active site is such that the C-terminus of the enzyme, specifically residues 118-149, can be unstructured. nih.gov
A comparison with its homolog, trans-3-chloroacrylic acid dehalogenase (CaaD), highlights significant differences in their active sites. Notably, cis-CaaD possesses a His-28 residue involved in binding the carboxylate group of the substrate, a feature absent in CaaD. semanticscholar.org Additionally, the presence of Tyr-103, which interacts with Glu-114, is another distinguishing feature of the cis-CaaD active site and is suggested to play a role in catalysis. semanticscholar.org
Structures of Inactivated Enzyme-Inhibitor Complexes
To understand the catalytic mechanism, researchers have determined the crystal structures of cis-CaaD inactivated by inhibitors. A key inhibitor used in these studies is (R)-oxirane-2-carboxylate. nih.govacs.org The crystal structure of the cis-CaaD-(R)-oxirane-2-carboxylate complex has been solved to a resolution of 1.65 Å. nih.gov This structure reveals that the Pro-1 nitrogen atom is covalently modified by a (R)-2-hydroxypropanoate adduct, which is formed by the attack of the prolyl nitrogen on the C-3 position of the inhibitor. nih.govrcsb.org
The conformation of this covalent adduct is notably different from what was previously reported and its presence disrupts the hydrogen bond network observed in the native enzyme, leading to the formation of a new network. nih.gov Specifically, the C-2 hydroxyl group of the adduct forms a hydrogen bond with the backbone carbonyl group of Leu-38, a residue within a seven-membered loop. nih.gov The carboxylate group of the adduct interacts with the backbone amide nitrogens of Phe-37 and Leu-38. nih.gov These interactions implicate Arg-70 or a water molecule bound to it as the proton donor for the epoxide ring-opening reaction, while Arg-73 and His-28 are identified as the primary binding contacts for the carboxylate group. rcsb.org This binding mode explains the stereospecificity of the inactivation, as it positions the (R)-enantiomer, but not the (S)-enantiomer, for covalent modification of Pro-1. rcsb.org
Conformational Dynamics of Active Site Loops
The flexibility of loops within and around the active site plays a crucial role in the catalytic cycle of cis-CaaD. A seven-residue loop, spanning from Thr-32 to Leu-38, has been identified as being particularly important. nih.govnih.gov In the native enzyme structure, this loop exists in an "open" conformation. nih.gov However, upon the formation of the covalent adduct with the inhibitor, this loop adopts a "closed" conformation, closing down on the active site. nih.govnih.gov This conformational change is induced by the interaction of the adduct with residues within this loop. nih.gov
Molecular dynamics simulations have further explored the flexibility of different regions of the enzyme. mdpi.com These studies have shown that a loop located next to the catalytic Pro-1, which harbors the active site residue Arg-73, exhibits significant fluctuation. mdpi.com Furthermore, the C-terminal region of the enzyme also shows considerable dynamic movement. mdpi.com In some conformations, the active site opening is blocked by the β8/α3 loop, which is part of the C-terminal tail. mdpi.comresearchgate.net
A comparative study with a homolog from Corynebacterium glutamicum, Cg10062, which exhibits low cis-CaaD activity, has provided further insights into the role of active site loops. nih.govnih.gov While both enzymes possess the six critical active site residues, a key difference lies in the conformation of a six-residue active site loop. nih.govnih.gov In cis-CaaD, this loop closes over the active site upon inhibitor binding, a conformational change not observed in Cg10062. nih.govnih.gov Mutational analysis of the residues in this loop, particularly the T34A mutant of cis-CaaD, resulted in an enzyme that behaved more like Cg10062, suggesting a direct role for this loop in catalysis and substrate specificity. nih.govnih.gov
Molecular Modeling and Dynamics Simulations
Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have complemented experimental studies by providing a dynamic view of the reaction mechanism and the interactions within the active site.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
DFT calculations, specifically using the B3LYP functional, have been employed to investigate the reaction mechanism of cis-CaaD. nih.govacs.org These theoretical studies have explored the hydrolytic dehalogenation of cis-3-chloroacrylic acid to malonate semialdehyde and HCl. nih.govacs.org The calculations suggest that the nucleophilic attack of a water molecule at the C-2 carbon of the substrate and the subsequent release of the chloride ion occur in a single, concerted step. nih.gov
These studies have also evaluated different mechanistic hypotheses. One working hypothesis, based on experimental data, proposes that Glu-114 and Tyr-103 work together to activate a water molecule for attack at the C-3 position of the substrate. nih.gov In this model, His-28 and the arginine pair (Arg-70 and Arg-73) bind and polarize the substrate, while Pro-1 acts as a catalytic acid to protonate C-2. nih.gov DFT calculations have provided support for an alternative mechanism, suggesting different roles for some of these active site residues. nih.govacs.org The results point towards Pro-1 being cationic and acting as a catalytic acid rather than a base. nih.gov
Active Site Model Development and Optimization (e.g., 159-atom models)
To make the computational study of the enzymatic reaction tractable, researchers have developed and optimized models of the active site. A notable example is the construction of a 159-atom model of the cis-CaaD active site. nih.govacs.orgdiva-portal.org This model was built based on the native crystal structure of the enzyme and included key residues such as Pro-1, Arg-73, His-28, Tyr-103', Glu-114, His-69, Leu-119, Thr-34, and Arg-70, along with a water molecule. diva-portal.org
In constructing this model, the substrate, which was not present in the native crystal structure, was superimposed based on the structure of cis-CaaD inactivated by (R)-oxirane-2-carboxylate. nih.gov A water molecule was also manually added near the potential bases Pro-1 and Glu-114. nih.gov To maintain the structural integrity of the active site during simulations and prevent artificial movements, certain atoms were kept fixed in their crystallographic positions. nih.gov This approach of using a large, yet computationally manageable, active site model has proven effective in investigating the enzymatic reaction mechanism and has been applied to other enzymes in the tautomerase superfamily as well. nih.gov
Computational Insights into Barrier Heights and Rate Enhancements
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the reaction mechanism of this compound dehalogenase (cis-CaaD) and quantifying the substantial rate enhancement it achieves. These theoretical investigations provide a molecular-level understanding of both the uncatalyzed and the enzyme-catalyzed dehalogenation of this compound. nih.gov
The uncatalyzed hydrolytic dehalogenation of the trans-isomer of 3-chloroacrylic acid in water has an experimentally determined rate-limiting barrier of approximately 33.3 kcal/mol, which corresponds to a very slow reaction rate of 2.2 × 10⁻¹² s⁻¹. researchgate.net The rate for the cis-isomer is considered to be comparable. researchgate.net DFT calculations on a model system, consisting of this compound and two water molecules, successfully reproduced this high energy barrier, calculating it to be 30.2 kcal/mol for the rate-limiting step. diva-portal.org This step involves the nucleophilic attack of a water molecule at the C-2 carbon and the simultaneous release of the chloride ion. nih.gov
In stark contrast, the enzymatic reaction within the active site of cis-CaaD proceeds dramatically faster. The enzyme achieves this by significantly lowering the activation energy barrier. The experimentally estimated barrier for the cis-CaaD-catalyzed reaction is 16.6 kcal/mol. nih.govresearchgate.net This indicates that the enzyme must stabilize the transition state and lower the reaction barrier by more than 16 kcal/mol compared to the uncatalyzed reaction in water. nih.govresearchgate.net This corresponds to a colossal rate enhancement, calculated to be as high as 2.1 x 10¹²-fold. acs.org
Computational models of the cis-CaaD active site, incorporating key amino acid residues, have been constructed to probe the source of this remarkable catalysis. nih.gov Studies using a 159-atom active site model suggest a mechanism where the nucleophilic attack and dehalogenation occur in a single, concerted step. nih.gov These models highlight the roles of specific residues in catalysis, suggesting that Glu-114 may function as a catalytic base to activate the nucleophilic water molecule, while the N-terminal Pro-1 could act as a proton shuttle. nih.gov The electrostatic interactions with the enzyme's surrounding environment are also expected to play a significant role in stabilizing the ionic transition state. nih.gov
| Reaction | Method | Calculated/Estimated Energy Barrier (kcal/mol) | Reference Rate Constant (s⁻¹) | Enzymatic Rate Enhancement |
|---|---|---|---|---|
| Uncatalyzed Hydrolysis (trans-isomer) | Experimental | 33.3 | 2.2 x 10⁻¹² | N/A |
| Uncatalyzed Hydrolysis (cis-isomer) | DFT Calculation | 30.2 | - | N/A |
| cis-CaaD Catalyzed Hydrolysis | Experimental Estimation | 16.6 | - | ~2.1 x 10¹²-fold |
Conformational Flexibility and Allosteric Coupling within TSF Enzymes
The catalytic efficiency of enzymes in the Tautomerase Superfamily (TSF), including this compound dehalogenase (cis-CaaD), is not solely dictated by the static architecture of their active sites. Conformational flexibility and allosteric communication across the protein structure are crucial for their function. mdpi.comnih.gov Molecular dynamics (MD) simulations have become a powerful tool for investigating these dynamic properties, providing insights that complement static crystallographic structures. mdpi.comresearchgate.net
Furthermore, computational correlation analyses, which measure the coupled motions between different parts of the protein, have provided direct evidence for allosteric coupling and long-range communication networks. mdpi.comresearchgate.net In cis-CaaD and other TSF enzymes, these analyses show correlated motions not only within a single subunit (intra-subunit) but also between different subunits (inter-subunit) of their oligomeric structures. mdpi.comresearchgate.net For instance, dynamic changes in the flexible C-terminal region have been shown to influence residues in the distal active site. mdpi.comnih.gov This long-range communication pathway highlights a mechanism of allosteric coupling that is essential for the catalytic activity of these enzymes. mdpi.com These computational findings collectively underscore that the entire protein structure acts as a dynamic network, where conformational flexibility and allosteric signaling are integral to the catalytic mechanism involving substrates like this compound. mdpi.comnih.gov
| Enzyme | Computational Method | Key Finding | Implication |
|---|---|---|---|
| cis-CaaD | Molecular Dynamics (MD) Simulations | Identified flexible C-terminal region. researchgate.net | Potential role in substrate/product exchange. |
| TSF Members (general) | Correlation Analyses (Cα motions) | Observed intra- and inter-subunit correlated motions. mdpi.comresearchgate.net | Evidence of long-range allosteric communication. |
| cis-CaaD, MIF, D-DT, etc. | Root Mean Square Fluctuation (RMSF) | Revealed key mechanistic insights promoting understanding of catalytic activities. mdpi.com | Structure-activity relationships are influenced by protein dynamics. |
Synthetic Methodologies and Chemical Derivatization of Cis 3 Chloroacrylic Acid
Routes to cis-3-Chloroacrylic Acid Synthesis
The synthesis of this compound can be achieved through several distinct chemical pathways. These methods include the controlled halogenation of acrylic acid, dehydrochlorination of chloropropanoic acid precursors, the Favorsky rearrangement of specific trihaloacetones, and the addition of hydrogen halides to propiolic acid.
Halogenation of Acrylic Acid under Controlled Conditions
The direct chlorination of acrylic acid under controlled conditions presents a potential route to this compound. smolecule.com This method involves the addition of chlorine across the double bond of acrylic acid, followed by a controlled elimination to yield the desired product. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the solvent and temperature, which must be carefully managed to favor the formation of the cis isomer.
Dehydrochlorination from Chloropropanoic Acid Precursors
Dehydrochlorination of 2,3-dichloropropionic acid is a viable method for producing α-chloroacrylic acid. google.com This process involves heating the precursor in the presence of a dehydrochlorination catalyst, leading to the elimination of hydrogen chloride. google.com The reaction can be carried out by introducing the crude reaction product of acrylic acid and chlorine gas into a heated catalyst zone under reduced pressure, allowing for the continuous distillation of α-chloroacrylic acid. google.com Another approach involves the dehydrochlorination of 3-chloropropanoic acid to yield this compound. smolecule.com
Favorsky Rearrangement of 1,1,3-Trihaloacetones for Stereospecific Synthesis
A stereospecific route to this compound involves the Favorsky rearrangement of 1,1,3-trihaloacetones. scispace.com This reaction is typically conducted in the presence of a base, such as a carbonate or bicarbonate. scispace.com The rearrangement of 1,1,3-trichloroacetone (B106291) with these bases provides good yields of this compound, generally between 60-75%. scispace.com A key advantage of this method is its high stereospecificity, with no detectable formation of the trans-isomer. scispace.com The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate from the α-halo ketone. wikipedia.org
Table 1: Yields of cis-3-Halogenoacrylic Acids from Favorsky Rearrangement
| Starting Material | Base | Yield (%) |
|---|---|---|
| 1,1,3-Trichloroacetone | Sodium Bicarbonate | 60-75 |
| 1,1,3-Tribromoacetone | Sodium Bicarbonate | 60-75 |
This table is based on data from research on the Favorsky rearrangement of 1,1,3-trihaloacetones. scispace.com
Addition of Hydrogen Halides to Propiolic Acid
The addition of hydrogen halides, such as hydrogen chloride, to propiolic acid is a known method for preparing 3-halogenoacrylic acids. cdnsciencepub.comrsc.org This reaction can produce a mixture of both cis- and trans-isomers. scispace.com However, the use of a copper(I) chloride (CuCl) catalyst can lead to the exclusive formation of the cis-isomer. scispace.com The reaction involves the polar addition of the hydrogen halide across the carbon-carbon triple bond of propiolic acid. rsc.org A kinetic study of the addition of hydrogen chloride to substituted propiolic acids has been conducted, providing insight into the reaction mechanism. rsc.org
Stereospecific Synthesis of cis-3-Chloroacrylate Esters
The synthesis of esters of this compound can be achieved with high stereospecificity through methods such as palladium-catalyzed carbonylation.
Palladium-Catalyzed Carbonylation of Terminal Acetylenes
A highly regio- and stereospecific method for synthesizing (Z)-3-chloroacrylate esters involves the palladium-catalyzed carbonylation of terminal acetylenes. cmu.edu This reaction is carried out under an atmosphere of carbon monoxide at room temperature, utilizing a catalytic amount of palladium(II) chloride (PdCl₂) and an excess of cupric chloride (CuCl₂). cmu.edu The process demonstrates high regio- and stereospecificity, yielding the (Z)- or cis-isomer. cmu.eduresearchgate.net The reaction is sensitive to the polarity of the alcohol-benzene solvent system, which plays a significant role in determining the stereochemistry of the resulting ester. cmu.edu Isolated yields of the (Z)-3-chloroacrylate esters typically range from 30% to 72%. cmu.edu
Table 2: Examples of (Z)-3-Chloroacrylate Esters Synthesized via Palladium-Catalyzed Carbonylation
| Terminal Acetylene Substrate | Alcohol | Product | Isolated Yield (%) |
|---|---|---|---|
| Phenylacetylene | Methanol | Methyl (Z)-3-chloro-3-phenylacrylate | 72 |
| 1-Hexyne | Ethanol | Ethyl (Z)-3-chloro-2-hexenoate | 65 |
| 3,3-Dimethyl-1-butyne | Isopropanol | Isopropyl (Z)-3-chloro-4,4-dimethyl-2-pentenoate | 58 |
This table is based on data from research on the palladium-catalyzed carbonylation of terminal acetylenes. cmu.edu
Esterification of Corresponding Acids
The carboxylic acid group of this compound allows it to undergo esterification to produce various ester derivatives. These reactions are valuable for modifying the compound's properties and for its application in further synthetic steps. One specific method reported for the synthesis of a this compound ester involves a Favorskii rearrangement. In this reaction, 1,1,3-trichloro-2-propanone reacts with basic trifluoroethanol to yield the trifluoroethyl ester of this compound. researchgate.net
While direct examples of standard acid-catalyzed esterification for the cis-isomer are not extensively detailed in the surveyed literature, the corresponding trans-isomer is known to be converted in high yield to its methyl ester. core.ac.uk This suggests that common esterification protocols, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, are likely applicable to this compound as well.
| Precursor | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1,1,3-Trichloro-2-propanone | Basic trifluoroethanol | Trifluoroethyl cis-3-chloroacrylate | Favorskii Rearrangement | researchgate.net |
| (E)-3-Chloroacrylic acid | Methanol (presumed with acid catalyst) | Methyl (E)-3-chloroacrylate | Esterification | core.ac.uk |
Reactions with Lithium Chloride in Acetic Acid
Detailed research findings on the specific reaction between this compound and lithium chloride in acetic acid are not extensively covered in the available literature. One patent mentions the use of this compound in a reaction that also involves a lithium chloride complex and the later addition of acetic acid, but it does not specify the direct interaction or transformation of the acid by these reagents. googleapis.com Therefore, the precise outcome, mechanism, and utility of reacting this compound with lithium chloride in acetic acid remain an area requiring further investigation.
This compound as a Building Block in Organic Synthesis
The reactive nature of this compound, stemming from its vinyl chloride and carboxylic acid functionalities, makes it a useful building block in organic synthesis for producing a variety of chemical derivatives and more complex molecules. smolecule.com
This compound serves as a valuable starting material for constructing intricate molecular structures. Its defined stereochemistry is particularly useful for synthesizing target molecules with specific geometric configurations. A notable example is its use in the synthesis of a Z-configured chemical probe designed to study the interactions within modular biosynthetic enzymes. nih.gov In this synthesis, the cis-geometry of the acrylic acid is transferred to the final product. nih.gov
While not a direct application of the cis-isomer, the conversion of its isomerized form, methyl (E)-3-chloroacrylate, into substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-propenoic acids, a class of antiallergy agents, further underscores the importance of the chloroacrylic acid scaffold in building complex and biologically active molecules. core.ac.uk
| Precursor | Synthetic Target | Application of Target Molecule | Reference |
|---|---|---|---|
| This compound | Z-configured amino-CoA analog probe | Studying protein-protein interactions in biosynthetic enzymes | nih.gov |
The chemical reactivity of this compound allows for its conversion into a range of derivatives. These transformations can target the carboxylic acid group or the carbon-carbon double bond.
Examples of such derivatizations include:
Amide Formation: The carboxylic acid moiety can be coupled with amines to form amides. This was demonstrated in the synthesis of a Z-configured analog for a keto-synthase chemical probe, where this compound was coupled to an amine. nih.gov
Ester Synthesis: As previously mentioned, the acid can be converted into esters. A specific derivative, the trifluoroethyl ester of this compound, was synthesized via a Favorskii rearrangement of 1,1,3-trichloro-2-propanone. researchgate.net
Mentioned Compounds
| Compound Name |
|---|
| (E)-3-(4-oxo-4H-quinazolin-3-yl)-propenoic acids |
| 1,1,3-trichloro-2-propanone |
| Acetic acid |
| This compound |
| Lithium chloride |
| Methyl (E)-3-chloroacrylate |
| trans-3-Chloroacrylic acid |
| Trifluoroethanol |
| Trifluoroethyl cis-3-chloroacrylate |
Environmental and Biological Contexts of Cis 3 Chloroacrylic Acid
Role in Environmental Bioremediation
The microbial degradation of synthetic halogenated organic compounds is a cornerstone of environmental bioremediation. These processes often involve the transformation of toxic, persistent pollutants into less harmful substances. cis-3-Chloroacrylic acid has been identified as a key intermediate in the metabolic pathways of certain bacteria that can break down chlorinated hydrocarbons, which are significant environmental contaminants.
This compound is a crucial metabolic intermediate in the bacterial degradation of the soil fumigant 1,3-dichloropropene (B49464). nih.govnih.govrug.nl This pesticide, a mixture of cis- and trans-isomers, is used to control nematodes in agriculture. rug.nlnih.gov Several bacterial strains have been isolated that can utilize 1,3-dichloropropene as a sole carbon and energy source, and their metabolic pathways have been elucidated. nih.govnih.gov
The degradation process is initiated by the hydrolytic dehalogenation of 1,3-dichloropropene to 3-chloroallyl alcohol. nih.govnih.gov This is followed by oxidation to 3-chloroacrylic acid. nih.govnih.gov Bacteria such as Pseudomonas cichorii 170 have been shown to produce isomer-specific dehalogenases that act on the cis- and trans- forms of 3-chloroacrylic acid. nih.govnih.gov The enzyme responsible for the degradation of the cis-isomer is this compound dehalogenase (cis-CaaD). nih.govnih.govresearchgate.net
This enzyme catalyzes the hydrolytic dehalogenation of this compound to malonate semialdehyde. nih.govnih.govresearchgate.net The malonate semialdehyde is then further metabolized by the bacterium. nih.gov The elucidation of this pathway highlights the role of this compound as a transient but essential molecule in the detoxification of a widely used agricultural pesticide.
Table 1: Key Bacterial Strains and Enzymes in the Degradation of 1,3-Dichloropropene via cis-3-Chloroacrylic Acid
| Bacterial Strain | Key Enzyme | Substrate | Product | Reference |
|---|---|---|---|---|
| Pseudomonas cichorii 170 | cis-3-Chloroacrylic acid dehalogenase | cis-3-Chloroacrylic acid | Malonate semialdehyde | nih.govnih.gov |
| Pseudomonas pavonaceae | cis-3-Chloroacrylic acid dehalogenase | cis-3-Chloroacrylic acid | Malonate semialdehyde | nih.gov |
The understanding of the microbial degradation pathways of chlorinated hydrocarbons, involving intermediates like this compound, forms the basis for potential bioremediation strategies for contaminated sites. The isolation of bacteria such as Pseudomonas species that can mineralize these compounds suggests their potential use in environmental cleanup. nih.gov
While the degradation pathway has been well-characterized in laboratory settings, documented large-scale field applications specifically targeting the degradation of 1,3-dichloropropene via this pathway are not extensively reported in the literature. However, the principle of bioaugmentation, which involves introducing specific microorganisms to a contaminated site to enhance the degradation of pollutants, is a recognized environmental cleanup approach. The bacteria that metabolize this compound are prime candidates for such strategies.
Furthermore, the study of enzymes like this compound dehalogenase could inform the development of enzymatic bioremediation techniques, where isolated enzymes are used to treat contaminated water or soil. The effectiveness of such approaches in the field would depend on various environmental factors, including temperature, pH, and the presence of other organic compounds. nih.gov
Biological Occurrence and Metabolomic Insights
The presence of a chemical compound in various organisms and its inclusion in metabolomic databases provide insights into its potential biological roles. While this compound is primarily known as a metabolite of xenobiotic compounds, its detection and annotation in biological databases warrant a closer examination.
As established, this compound is a known metabolite in several bacterial species capable of degrading chlorinated hydrocarbons. nih.govnih.gov Its formation is a direct result of the enzymatic transformation of these environmental pollutants. The ability of these bacteria to process this intermediate is a key adaptive feature for survival in contaminated environments.
The occurrence of this compound in organisms other than bacteria is not well-documented. Its presence would likely be linked to exposure to chlorinated hydrocarbon precursors and the possession of the necessary metabolic machinery to transform them.
The Human Metabolome Database (HMDB) is a comprehensive resource that contains detailed information about small molecule metabolites found in the human body. While the trans-isomer of 3-chloroacrylic acid is listed in the HMDB and is described as existing in all living organisms from bacteria to humans, the entry for this compound indicates that it is "expected but not quantified." This suggests that while its presence in the human metabolome is plausible, likely as a result of exposure to environmental contaminants, it has not been definitively detected and measured in human tissues or fluids.
The inclusion of this compound in such databases is important for researchers in toxicology and environmental health, as it provides a target for analysis in studies investigating human exposure to chlorinated pollutants.
Table 2: Metabolomic Database Information for cis-3-Chloroacrylic Acid
| Database | Identifier | Status in Humans | Reference |
|---|---|---|---|
| Human Metabolome Database (HMDB) | HMDB0060457 | Expected but not Quantified | nih.gov |
| KEGG COMPOUND | C06615 | Not specified | nih.gov |
Beyond its role as an intermediate in the degradation of xenobiotics, the biological functions of this compound in various organisms remain largely unelucidated. There is currently no evidence to suggest that it plays a role in endogenous metabolic pathways in humans or other eukaryotes. Its primary known biological significance is as a transient metabolite in the bacterial detoxification of environmental pollutants. Further research would be necessary to determine if this compound has any other, as yet unknown, biological activities.
Analytical Methodologies for Detection and Quantification in Environmental Samples
The accurate measurement of this compound at trace levels in environmental samples relies on a sequence of carefully optimized procedures. These steps are designed to extract the analyte from its matrix, remove interfering substances, concentrate it to detectable levels, and prepare it for analysis by gas chromatography-mass spectrometry, a powerful technique for identifying and quantifying volatile organic compounds. labcompare.com
The initial step in analyzing soil or water samples is the efficient extraction of the target analyte. For acidic compounds like this compound, solvent extraction is a common approach. The choice of solvent and the sample conditions are critical for achieving high recovery.
Acidification of the sample matrix is a key strategy. By lowering the pH of the sample (typically soil slurry or a water sample) to below the pKa of this compound, the carboxyl group remains in its protonated, non-ionized form (-COOH). This significantly reduces the polarity of the molecule, thereby increasing its solubility in less polar organic solvents.
While various solvents can be used, acidified acetone is effective for extracting polar to semi-polar organic compounds from soil. nih.gov A mixture of acetone and water, acidified with an acid like hydrochloric acid, can effectively penetrate the soil matrix and dissolve the analyte. The acetone component disrupts interactions between the analyte and soil organic matter, while the acidic conditions ensure the analyte is in its less polar state for efficient partitioning into the solvent. The process typically involves mixing the soil sample with the acidified solvent, followed by physical agitation (e.g., shaking or sonication) and subsequent separation of the liquid extract from the solid matrix by centrifugation or filtration. researchgate.net
Following initial extraction, particularly for aqueous samples, Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. scielo.br SPE is more efficient than traditional liquid-liquid extraction, reducing solvent consumption and handling time. scielo.br The methodology involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. nih.govmn-net.com
For this compound, two primary SPE mechanisms are particularly effective:
Reversed-Phase SPE : Utilizes a nonpolar stationary phase (e.g., C18-bonded silica). To retain the moderately polar this compound, the aqueous sample must be acidified to suppress the ionization of the carboxylic acid group, making the molecule less polar and enabling its adsorption onto the stationary phase. scielo.br
Ion-Exchange SPE : This is a highly selective method that leverages the ionic character of the analyte. A strong anion exchange (SAX) resin, which contains positively charged functional groups, is used. iaea.org At a neutral or slightly basic pH, the carboxyl group of this compound is deprotonated (negatively charged), allowing it to bind strongly to the positively charged sorbent. After interferents are washed away, the analyte is eluted by changing the pH or using a high-ionic-strength buffer.
| SPE Sorbent Type | Mechanism of Interaction | Required Sample pH | Elution Solvent Example | Selectivity for this compound |
|---|---|---|---|---|
| Polymeric Reversed-Phase (e.g., Strata-X) | Hydrophobic and pi-pi interactions | Acidic (pH < 2) | Acetonitrile or Methanol | Moderate |
| Strong Anion Exchange (SAX) | Ionic bonding | Neutral to Basic (pH > 5) | Acidified Methanol or High Salt Buffer | High |
Gas chromatography is an ideal technique for separating volatile compounds, but it is not suitable for directly analyzing polar, non-volatile molecules like carboxylic acids. restek.com These compounds tend to adsorb onto the surfaces of the GC system, leading to poor peak shape and low sensitivity. damascusuniversity.edu.sy Therefore, a chemical derivatization step is essential to convert this compound into a more volatile and thermally stable form. colostate.edu
Silylation is the most common and effective derivatization method for compounds containing active hydrogen atoms, such as those in carboxylic acid groups. nih.govphenomenex.blog The reaction involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. colostate.edu This transformation reduces the polarity and eliminates hydrogen bonding, which significantly increases the volatility of the analyte. nih.gov
The resulting TMS-ester of this compound is amenable to GC analysis. The reaction is typically performed by heating the dried sample extract with a silylating reagent in an aprotic solvent.
| Silylating Reagent | Abbreviation | Key Characteristics | Byproducts |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and widely used. Byproducts are volatile and generally do not interfere with chromatography. restek.com | N-methyltrifluoroacetamide, Trimethylsilyl-trifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-acetamide reagent, useful for trace analysis where byproducts might interfere with early-eluting peaks. damascusuniversity.edu.sy | N-methyltrifluoroacetamide |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A strong silylating agent, though its byproducts are less volatile than those from BSTFA. | N-methylacetamide |
Once derivatized, the sample is ready for analysis by Gas Chromatography-Mass Spectrometry (GC/MS), the gold standard for environmental pollutant analysis. labcompare.compharmacyjournal.org The technique combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. colab.ws
Gas Chromatography (GC) : The derivatized sample extract is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) pushes the vaporized compounds through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various compounds. The silylated this compound, based on its volatility and affinity for the stationary phase, will travel through the column at a characteristic speed, separating it from other components in the mixture. Its time of arrival at the detector is known as its retention time, a key parameter for identification.
Mass Spectrometry (MS) : As each separated compound exits the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (in a process called electron ionization), which causes the molecule to fragment into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" of the original molecule. By comparing this fragmentation pattern to a spectral library or a known standard, the identity of the compound can be confirmed with high confidence. For enhanced sensitivity, the instrument can be operated in selected ion monitoring (SIM) mode, where it only looks for specific, characteristic fragment ions of the target analyte, filtering out background noise and allowing for quantification at very low concentrations. mdpi.com
| Parameter | Typical Setting / Condition | Purpose |
|---|---|---|
| GC Column | Low-polarity fused silica capillary (e.g., DB-5ms) | Separates the derivatized analyte from other sample components based on boiling point and polarity. |
| Carrier Gas | Helium at a constant flow rate | Transports the vaporized sample through the GC column. |
| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) | Controls the elution of compounds from the column, ensuring sharp peaks and good separation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules to produce a reproducible and characteristic mass spectrum. |
| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full Scan provides a complete mass spectrum for identification. SIM provides higher sensitivity for quantification. |
Advanced Spectroscopic and Kinetic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level information about molecular structure, dynamics, and the chemical environment of nuclei. In the study of cis-CaaD, NMR has been instrumental in identifying reaction products, determining the ionization states of catalytic residues, and analyzing the stereochemical course of the reaction.
The hydrolytic dehalogenation of cis-3-chloroacrylic acid catalyzed by cis-CaaD results in the formation of malonate semialdehyde. The identity of this product has been unequivocally confirmed through the use of ¹H NMR spectroscopy. acs.orgutexas.edu By monitoring the reaction progress over time, researchers can observe the disappearance of signals corresponding to the substrate, this compound, and the concurrent appearance of new signals. These new signals have been matched to the characteristic ¹H NMR spectrum of authentic malonate semialdehyde, thus confirming it as the reaction product. acs.org
In some studies, particularly with homologous enzymes like Cg10062, ¹H NMR has also been used to identify subsequent products. For instance, spectra have shown signals for malonate semialdehyde, its hydrate (B1144303), and acetaldehyde (B116499), which is formed from the non-enzymatic decarboxylation of malonate semialdehyde. acs.org This detailed product analysis provides a comprehensive view of the transformations occurring in the reaction mixture.
The catalytic activity of many enzymes is dependent on the ionization state of key amino acid residues in the active site. Determining the pKa values of these residues is crucial for understanding their role as general acids or bases in the catalytic mechanism. While a direct NMR titration has not been reported for cis-CaaD itself, studies on the closely related enzyme, trans-3-chloroacrylic acid dehalogenase (CaaD), have successfully used ¹⁵N NMR titration to determine the pKa of the catalytic N-terminal proline (Pro-1) to be approximately 9.2. utexas.eduresearchgate.net
For cis-CaaD, a pH-rate profile has implicated a catalytic group with a pKa of about 9.3. utexas.edu Based on the mechanistic parallels and the identical pKa value determined for Pro-1 in CaaD, it is strongly inferred that this value corresponds to the pKa of Pro-1 in cis-CaaD, suggesting it functions as a general acid catalyst in the protonated state. utexas.eduscience.gov Similar NMR titration techniques have been applied to other members of the tautomerase superfamily, such as 4-oxalocrotonate tautomerase (4-OT), where Pro-1 was found to have a pKa of ~6.4, consistent with its role as a general base. researchgate.net
Understanding the stereochemistry of an enzymatic reaction provides deep insight into the mechanism and the three-dimensional arrangement of the substrate in the active site. The use of deuterated solvents, such as deuterium (B1214612) oxide (D₂O), in combination with ¹H NMR spectroscopy is a classic method for such analyses.
In studies of cis-CaaD and its homologues, reactions have been carried out in D₂O to trace the stereospecific incorporation of a deuteron (B1233211) into the product. acs.org For example, the stereochemical analysis of products formed from alternative substrates has been achieved by incubating the enzyme in a buffer prepared with D₂O. acs.org The resulting product is then analyzed by ¹H NMR. The incorporation of a deuteron (²H) in a specific stereochemical position leads to the disappearance of a proton signal and a change in the coupling patterns of adjacent protons. By comparing the ¹H NMR spectrum of the deuterated product with that of the non-deuterated, authentic compound, the precise stereochemical outcome of the enzymatic reaction can be established. acs.org This method relies on the diastereotopic nature of certain protons, where the stereospecific replacement by a deuteron leads to a distinct and analyzable change in the NMR spectrum.
Kinetic and Pre-Steady-State Kinetic Analyses
Kinetic analysis is fundamental to characterizing enzyme function, quantifying catalytic efficiency, and elucidating the sequence of steps in the catalytic cycle. Both steady-state and pre-steady-state kinetic methods have been applied to cis-CaaD.
The Michaelis constant (Km) and the maximum velocity (Vmax) are cornerstone parameters of steady-state enzyme kinetics. Km is the substrate concentration at which the reaction rate is half of Vmax and is often used as an indicator of the enzyme's affinity for its substrate. Vmax is the rate of reaction when the enzyme is fully saturated with substrate. Together, these parameters define the catalytic efficiency of an enzyme, often expressed as the kcat/Km ratio.
Kinetic parameters for cis-CaaD have been determined using various assays, including a coupled assay that circumvents issues with direct spectrophotometric monitoring. acs.org The data from these studies provide a quantitative measure of the enzyme's activity.
| Enzyme | Substrate | Assay Method | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| cis-CaaD | cis-3-chloroacrylate | 224 nm Assay | 42 ± 5 | 11 ± 0.4 | 2.6 x 10⁵ |
| cis-CaaD | cis-3-chloroacrylate | Coupled Assay | 190 ± 30 | 27 ± 2 | 1.4 x 10⁵ |
Table 1: Steady-state kinetic parameters for this compound dehalogenase (cis-CaaD) with its native substrate. Data sourced from de Jong et al. (2008). acs.org
pH-Rate Profile Analysis
The study of enzyme kinetics as a function of pH provides critical insights into the ionization states of amino acid residues involved in catalysis and substrate binding. For this compound dehalogenase (cis-CaaD), which catalyzes the hydrolytic dehalogenation of this compound to malonate semialdehyde, pH-rate profile analysis has been instrumental in identifying key catalytic groups. acs.orgacs.orgresearchgate.net
Investigations into the pH dependence of the kinetic parameters for wild-type cis-CaaD have revealed that a protonated group with an acid dissociation constant (pKa) of approximately 9.3 is essential for the enzyme's catalytic activity. acs.orgnih.gov This finding suggests that a residue must be in its protonated state for the reaction to proceed efficiently. Theoretical studies and comparisons with related enzymes strongly indicate that this pKa value corresponds to the N-terminal proline residue, Pro-1. nih.gov In the related enzyme, trans-3-chloroacrylic acid dehalogenase (CaaD), the pKa of the equivalent Pro-1 was directly determined by NMR titration to be around 9.2, lending support to the assignment in cis-CaaD. nih.gov
The implication of this pKa value is that Pro-1 likely functions as a general acid catalyst in the reaction mechanism, donating a proton to the substrate. nih.gov This contradicts an alternative mechanism where Pro-1 would act as a nucleophile, which would require it to be in its unprotonated, basic form. The pH-rate profile, therefore, provides crucial evidence for the proposed catalytic mechanism of cis-CaaD.
Table 1: pH-Dependent Kinetic Data for cis-CaaD
| Enzyme/System | Method | Key Finding | Implicated Group | pKa Value | Reference |
| Wild-type cis-CaaD | pH-Rate Profile | A protonated group is essential for catalysis. | Catalytic Acid | ~9.3 | acs.orgnih.gov |
| trans-CaaD | NMR Titration | Direct determination of Pro-1 pKa. | Pro-1 | ~9.2 | nih.gov |
Mass Spectrometry in Enzyme-Substrate/Inhibitor Adduct Characterization
Mass spectrometry (MS) is a powerful analytical tool for identifying and characterizing the covalent adducts formed between an enzyme and its substrate or an irreversible inhibitor. This technique provides a precise measurement of the molecular mass of the modified protein, allowing for the confirmation of covalent modification and the identification of the specific residue involved.
In the study of cis-CaaD, electrospray ionization mass spectrometry (ESI-MS) has been extensively used to analyze the enzyme after inactivation by mechanism-based inhibitors. nih.govacs.org For instance, when cis-CaaD is inactivated by the irreversible inhibitor (R)-oxirane-2-carboxylate, ESI-MS analysis of the modified enzyme reveals a specific mass increase. acs.orgsemanticscholar.org This mass increase is consistent with the covalent attachment of a 2-hydroxypropanoate species to the enzyme. semanticscholar.org Through peptide mapping and tandem MS (MS/MS) experiments, the site of this covalent modification was unequivocally identified as the catalytic N-terminal proline, Pro-1. acs.orgsemanticscholar.org
Similar studies have been conducted on Cg10062, a homologue of cis-CaaD found in Corynebacterium glutamicum. nih.govacs.org ESI-MS analysis demonstrated that Pro-1 is also the sole site of covalent modification in Cg10062 when inactivated by either (R)- or (S)-oxirane-2-carboxylate. nih.govacs.org Furthermore, ESI-MS has been employed to characterize various purified mutant versions of CaaD, confirming their molecular weights. nih.gov
The utility of mass spectrometry extends to studying complex reaction intermediates. When cis-CaaD reacts with an allene (B1206475) substrate, 2,3-butadienoate, in the presence of a reducing agent, the enzyme is inactivated. acs.org ESI-MS and matrix-assisted laser desorption ionization (MALDI) mass spectrometry were crucial in analyzing the resulting covalent enzyme-substrate bond, providing evidence for a mechanism involving an enamine intermediate formed with Pro-1. acs.org
Table 2: Mass Spectrometry Analysis of Enzyme Adducts
| Enzyme | Inhibitor/Substrate | Mass Spectrometry Technique | Key Finding | Site of Modification | Reference |
| cis-CaaD | (R)-Oxirane-2-carboxylate | ESI-MS, MS/MS | Covalent modification by a 2-hydroxypropanoate species. | Pro-1 | acs.orgsemanticscholar.org |
| Cg10062 | (R)- and (S)-Oxirane-2-carboxylate | ESI-MS | Covalent modification confirmed. | Pro-1 | nih.govacs.org |
| cis-CaaD | 2,3-Butadienoate (Allene) | ESI-MS, MALDI-MS | Evidence for a covalent enamine intermediate. | Pro-1 | acs.org |
| CaaD Mutants | N/A | ESI-MS | Verification of purified mutant enzyme mass. | N/A | nih.gov |
Future Research Directions and Unresolved Questions
Further Elucidation of Enzyme Specificity and Promiscuity
The enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD) is central to the degradation of this compound. nih.gov While it is known to catalyze the hydrolytic dehalogenation of this compound to malonate semialdehyde, the full extent of its substrate range and catalytic capabilities remains an area of active investigation. nih.govsmolecule.com Future studies will likely focus on a more granular understanding of the structural basis for its substrate specificity. nih.gov
A key aspect of this research involves understanding why cis-CaaD and its counterpart, trans-3-chloroacrylic acid dehalogenase (CaaD), are specific to their respective isomers. ethz.ch X-ray crystallography has revealed that the active site of cis-CaaD contains specific residues, such as His-28 and Tyr-103', which are not present in CaaD and are crucial for its catalytic activity and specificity. nih.govsemanticscholar.org The absence of His-28 in CaaD may explain why it is not inactivated by certain compounds that affect cis-CaaD. nih.gov Further mutational studies on these and other active site residues will be critical in mapping the determinants of substrate binding and turnover.
Moreover, the concept of enzyme promiscuity—the ability of an enzyme to catalyze secondary, often mechanistically related, reactions—is highly relevant. diva-portal.orgcnpem.br Investigating the promiscuous activities of cis-CaaD could reveal unforeseen catalytic potential and provide insights into the evolutionary divergence of new enzyme functions within the tautomerase superfamily, to which cis-CaaD belongs. nih.govlilab-ecust.cnacs.org For instance, a homolog of cis-CaaD from Corynebacterium glutamicum, Cg10062, exhibits low-level dehalogenase activity on both cis- and trans-3-chloroacrylic acid, suggesting a possible evolutionary link and a less refined substrate specificity. acs.org
Comprehensive Understanding of Allosteric Mechanisms
Allosteric regulation, where the binding of a molecule at one site on an enzyme influences its activity at another site, is a fundamental mechanism for controlling biological processes. While much of the research on cis-CaaD has focused on its active site, the potential for allosteric regulation remains largely unexplored. Future research could investigate whether effector molecules can bind to sites distinct from the active site to modulate the catalytic efficiency of cis-CaaD.
The oligomeric structure of cis-CaaD, a trimer of identical monomers, presents possibilities for allosteric communication between subunits. nih.gov Studies on other members of the tautomerase superfamily, like macrophage migration inhibitory factor (MIF), have revealed the importance of the central solvent channel in allosteric regulation. researchgate.net Future investigations could explore if a similar mechanism exists in cis-CaaD, where binding events in the solvent channel or at subunit interfaces could trigger conformational changes that affect the active sites. researchgate.net Understanding these potential allosteric networks could open new avenues for controlling enzyme activity for biotechnological purposes.
Discovery of Novel Biosynthetic or Degradative Pathways
The known degradation pathway for this compound involves its conversion to malonate semialdehyde by cis-CaaD. nih.govsmolecule.com This is a key step in the breakdown of the pesticide 1,3-dichloropropene (B49464) by soil bacteria like Pseudomonas pavonaceae. nih.govacs.orgchegg.com However, it is conceivable that other, as-yet-undiscovered, biosynthetic or degradative pathways for this compound exist in nature.
Metagenomic studies of microbial communities in environments contaminated with chlorinated compounds could reveal novel enzymes and pathways. mdpi.com The presence of genes for this compound dehalogenase in natural, unpolluted environments suggests that the enzyme may have a natural substrate other than the xenobiotic this compound, pointing to its involvement in other metabolic contexts. diva-portal.orgmdpi.com Some bacteria can synthesize this compound through metabolic pathways involving chlorinated substrates. smolecule.com Further research into these biosynthetic routes could provide a more complete picture of the compound's role in microbial metabolism. Additionally, exploring the degradation of related compounds, such as other haloacrylates, may uncover new enzymatic strategies for breaking carbon-halogen bonds. asm.org
Development of Engineered Enzymes for Bioremediation
The potential of cis-CaaD and related dehalogenases in bioremediation is a significant driver for future research. nih.govnih.gov These enzymes can detoxify harmful chlorinated pollutants. mdpi.com However, naturally occurring enzymes may not always possess the ideal properties for industrial applications, such as high stability, efficiency under harsh conditions, or a broad substrate range. nih.gov
Enzyme engineering, using techniques like directed evolution and site-directed mutagenesis, offers a powerful approach to tailor enzymes for specific bioremediation tasks. nih.gov By modifying key amino acid residues, researchers can enhance the catalytic activity, stability, and substrate specificity of cis-CaaD. nih.gov For example, creating mutants with increased efficiency or the ability to degrade a wider array of chlorinated pollutants would be highly valuable. www.csiro.au The development of recombinant microorganisms that overexpress these engineered enzymes is a promising strategy for in situ bioremediation of contaminated sites. researchgate.net Furthermore, immobilizing these enzymes can improve their reusability and stability, making the bioremediation process more cost-effective. iwaponline.com
Exploration of Advanced Computational Models for Prediction and Design
Advanced computational modeling is becoming an indispensable tool in enzymology. acs.orgmdpi.com For this compound and its metabolizing enzymes, computational approaches can provide profound insights that complement experimental studies. Quantum chemical modeling, such as density functional theory (DFT), has already been used to study the reaction mechanism of cis-CaaD, suggesting an alternative mechanism to the one initially proposed. nih.govacs.org These models can calculate reaction barriers and elucidate the roles of specific active site residues. nih.gov
Future computational work could focus on molecular dynamics (MD) simulations to explore the conformational flexibility of cis-CaaD and how it relates to substrate binding and catalysis. researchgate.net Such simulations can also help identify potential allosteric sites. Furthermore, computational enzyme design algorithms can be used to predict mutations that would enhance the desired properties of cis-CaaD for bioremediation. acs.org By creating predictive models of enzyme-substrate interactions, researchers can screen for potential new substrates or inhibitors in silico, accelerating the discovery process. biorxiv.org These advanced computational tools will be crucial for designing the next generation of biocatalysts for environmental cleanup.
Q & A
Basic: What are the structural characteristics of cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) and how do they influence substrate specificity?
Answer:
cis-CaaD is a homotrimeric enzyme (149 residues per monomer) with two fused β–α–β structural motifs, characteristic of the tautomerase superfamily (TSF). Six active site residues—Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114—are critical for catalysis. Arg-70 and Arg-73 bind the substrate’s carboxylate group, polarizing it to facilitate nucleophilic water attack at C-3, while Pro-1 acts as a general acid. This structural arrangement confers strict specificity for cis-3-haloacrylates over trans-isomers .
Basic: What experimental methods are used to determine cis-CaaD’s kinetic parameters?
Answer:
Steady-state kinetics are measured via UV absorbance changes (e.g., at 224 nm for substrate depletion) and fitted to the Michaelis-Menten equation. Pre-steady-state analyses use stopped-flow fluorescence (tracking active site Trp residues) and chemical-quench techniques with ion chromatography to quantify halide release. For example, kcat and Km values for cis-3-bromoacrylate were determined as 10 s⁻¹ and 0.2 mM, respectively, in phosphate buffer .
Advanced: How do pre-steady-state kinetic analyses resolve the catalytic mechanism of cis-CaaD?
Answer:
Burst kinetics observed in chemical-quench experiments indicate rate-limiting product release. Global fitting of fluorescence and halide release data (using KinTek Explorer) supports a four-step mechanism:
Substrate binding with loop closure (residues 32–38).
Chemical step (water attack).
Ordered release of malonate semialdehyde (rate-limiting).
Halide ion dissociation.
Competitive inhibition by bromide confirms halide binds the free enzyme, not the product-bound state .
Advanced: How do contradictions regarding Pro-1’s role in catalysis inform mechanistic studies?
Answer:
Pro-1’s pKa (~9.3) suggests it is protonated (cationic) during catalysis, acting as an acid to protonate C-2. However, covalent modification by 2-oxo-3-pentynoate implies nucleophilic activity under certain conditions. NMR titration and pH-rate profiles reconcile this by showing Pro-1’s role is pH-dependent: as a base in hydration reactions (e.g., with allene substrates) and an acid in dehalogenation .
Advanced: How do computational studies complement experimental findings in elucidating cis-CaaD’s mechanism?
Answer:
Density functional theory (DFT) models (B3LYP/6-31G**) of the active site (159 atoms) propose a stepwise mechanism:
- Glu-114 activates water for nucleophilic attack.
- Pro-1 protonates C-2, stabilizing the enolate intermediate.
- Arg residues stabilize the transition state.
Calculated barriers (18–20 kcal/mol) align with experimental rate constants (~10 s⁻¹), validating the model .
Basic: What is the physiological role of cis-CaaD in bacterial metabolism?
Answer:
cis-CaaD catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylate to malonate semialdehyde in a pathway degrading 1,3-dichloropropene (a nematocide). The product enters the Krebs cycle, enabling bacteria to utilize the toxin as a carbon source .
Advanced: What evolutionary insights emerge from comparing cis-CaaD with homologues like Cg10062?
Answer:
Cg10062, a cis-CaaD homologue from Corynebacterium glutamicum, shares catalytic residues but exhibits promiscuous hydratase and low dehalogenase activity. This suggests cis-CaaD evolved via gene duplication and divergence within the TSF, acquiring specificity through loop stabilization and electrostatic optimization. Vestigial tautomerase activity in Cg10062 supports ancestral function hypotheses .
Advanced: How does covalent inactivation by (R)-oxirane-2-carboxylate inform cis-CaaD’s catalytic flexibility?
Answer:
Crystal structures of inactivated cis-CaaD show covalent adducts at Pro-1 and loop closure (residues 32–38), shielding the active site. This mimics the substrate-bound state, revealing conformational changes critical for catalysis. Comparative studies with trans-CaaD highlight divergent evolution in substrate recognition despite shared mechanistic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
